D-Glucose

Catalog No.
S1916198
CAS No.
2280-44-6
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucose

CAS Number

2280-44-6

Product Name

D-Glucose

IUPAC Name

6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2

InChI Key

WQZGKKKJIJFFOK-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Solubility

Soluble

Synonyms

Anhydrous Dextrose, D Glucose, D-Glucose, Dextrose, Dextrose, Anhydrous, Glucose, Glucose Monohydrate, Glucose, (alpha-D)-Isomer, Glucose, (beta-D)-Isomer, Glucose, (DL)-Isomer, Glucose, (L)-Isomer, L Glucose, L-Glucose, Monohydrate, Glucose

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O

Description

The exact mass of the compound D-Glucose is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1200.0 mg/mlsolubility in water: soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Cellular Metabolism:

  • D-glucose serves as the primary fuel source for most cells in living organisms. Scientists use D-glucose to study metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. These pathways are essential for energy production within cells [Pubmed Central, National Institutes of Health (.gov) ""].

Biochemistry and Molecular Biology:

  • D-glucose is a crucial molecule in various biochemical and molecular biology studies. Researchers utilize it to investigate enzyme function, transporter mechanisms, and cellular signaling processes related to glucose uptake and utilization [National Center for Biotechnology Information (.gov) ""].

Drug Discovery and Development:

  • D-glucose plays a role in research on diabetes, cancer, and other diseases with abnormal glucose metabolism. Scientists use it to develop and test drugs that target these conditions [National Institutes of Health (.gov) ""].

Neuroscience Research:

  • D-glucose is used in studies on brain function and memory. Researchers investigate how the brain regulates glucose uptake and how it affects cognitive performance [ScienceDirect ""].

Industrial Applications:

  • D-glucose has applications in the biotechnology industry for the production of biofuels and other bioproducts through fermentation processes [National Center for Biotechnology Information (.gov) ""].

D-Glucose, also known as dextrose, is a simple sugar and an aldohexose with the molecular formula C6H12O6C_6H_{12}O_6. It is one of the most abundant monosaccharides found in nature and serves as a primary energy source for living organisms. D-Glucose exists in both open-chain and cyclic forms, with the cyclic forms being more stable in aqueous solutions. The two predominant cyclic forms are alpha-D-glucopyranose and beta-D-glucopyranose, which interconvert through a process known as mutarotation . D-Glucose is characterized by its sweet taste and high solubility in water, making it a common ingredient in food products and beverages.

- Carbohydrate - Britannica" class="citation ml-xs inline" data-state="closed" href="https://www.britannica.com/science/carbohydrate/Chemical-reactions" rel="nofollow noopener" target="_blank"> .
  • Esterification: D-Glucose can undergo esterification with acids to form sugar esters, such as glucose pentaacetate .
  • D-Glucose plays a crucial role in biological systems. It is a primary substrate for cellular respiration, providing energy through glycolysis and the Krebs cycle. In humans, it is essential for brain function and is tightly regulated by hormones such as insulin and glucagon. Abnormal levels of D-Glucose can lead to metabolic disorders like diabetes mellitus. Additionally, D-Glucose serves as a signaling molecule in various biochemical pathways, influencing processes such as cell growth and differentiation .

    D-Glucose can be synthesized through several methods:

    • Hydrolysis of Sucrose: Sucrose can be hydrolyzed using dilute acids or enzymes (invertase) to yield equimolar amounts of D-glucose and D-fructose .
    • Hydrolysis of Starch: Starch, a polysaccharide, can be converted into D-glucose through acid hydrolysis or enzymatic action (amylases) at elevated temperatures .
    • Chemical Synthesis: Laboratory synthesis involves the use of various organic reactions, including aldol condensation and oxidation-reduction reactions, to construct the glucose molecule from simpler precursors

      D-Glucose has numerous applications across various fields:

      • Food Industry: Used as a sweetener, preservative, and fermentation substrate in beverages and baked goods.
      • Pharmaceuticals: Employed in intravenous solutions for hydration and energy supply in clinical settings.
      • Biotechnology: Acts as a carbon source for microbial fermentation processes in the production of biofuels and biochemicals.
      • Research: Utilized in studies related to metabolism, diabetes research, and enzymology .

    Research on D-Glucose interactions includes its effects on enzyme activity, cellular signaling pathways, and its role in glycation processes linked to aging and diabetes complications. Studies have shown that D-glucose can influence the activity of various enzymes involved in carbohydrate metabolism and affect insulin signaling pathways. Additionally, it has been investigated for its role in glycation reactions that lead to advanced glycation end-products (AGEs), contributing to diabetic complications

    D-Glucose shares structural similarities with several other monosaccharides. Here are some comparable compounds:

    CompoundTypeKey Differences
    D-FructoseKetoseContains a ketone group instead of an aldehyde group; sweeter than D-glucose.
    D-GalactoseAldohexoseEpimer at C-4; less sweet than D-glucose.
    L-GlucoseEnantiomerMirror image of D-glucose; not metabolized by humans.
    D-MannoseAldohexoseEpimer at C-2; involved in glycoprotein synthesis.
    D-RibosePentoseFive carbon atoms; crucial for nucleic acid synthesis.

    D-Glucose is unique due to its widespread presence in nature as an energy source and its pivotal role in metabolic pathways compared to other sugars. Its specific structure allows it to participate effectively in biological processes like glycolysis while also serving as a precursor for larger carbohydrates like starch and cellulose .

    Physical Description

    Dry Powder; Liquid, Other Solid; NKRA; Liquid
    White crystalline powder; Odorless; [Acros Organics MSDS]

    XLogP3

    -2.6

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    5

    Exact Mass

    180.06338810 g/mol

    Monoisotopic Mass

    180.06338810 g/mol

    Heavy Atom Count

    12

    Density

    Relative density (water = 1): 1.56

    LogP

    -3.24
    -3.3

    Melting Point

    146-150°C
    146 °C

    UNII

    5J5I9EB41E

    Drug Indication

    Glucose pharmaceutical formulations (oral tablets, injections) are indicated for caloric supply and carbohydrate supplementation in case of nutrient deprivation. It is also used for metabolic disorders such as hypoglycemia.
    FDA Label

    Mechanism of Action

    Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis. Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by hexokinase to form glucose 6-phosphate. The addition of the high-energy phosphate group activates glucose for the subsequent breakdown in later steps of glycolysis and is the rate-limiting step. Products end up as substrates for following reactions, to ultimately convert C6 glucose molecule into two C3 sugar molecules. These products enter the energy-releasing phase where the total of 4ATP and 2NADH molecules are generated per one glucose molecule. The total aerobic metabolism of glucose can produce up to 36 ATP molecules. These energy-producing reactions of glucose are limited to D-glucose as L-glucose cannot be phosphorylated by hexokinase. Glucose can act as precursors to generate other biomolecules such as vitamin C. It plays a role as a signaling molecule to control glucose and energy homeostasis. Glucose can regulate gene transcription, enzyme activity, hormone secretion, and the activity of glucoregulatory neurons. The types, number, and kinetics of glucose transporters expressed depends on the tissues and fine-tunes glucose uptake, metabolism, and signal generation to preserve cellular and whole body metabolic integrity.

    Other CAS

    2280-44-6
    50-99-7

    Absorption Distribution and Excretion

    Polysaccharides can be broken down into smaller units by pancreatic and intestinal glycosidases or intestinal flora. Sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2) play predominant roles in intestinal transport of glucose into the circulation. SGLT1 is located in the apical membrane of the intestinal wall while GLUT2 is located in the basolateral membrane, but it was proposed that GLUT2 can be recruited into the apical membrane after a high luminal glucose bolus allowing bulk absorption of glucose by facilitated diffusion. Oral preparation of glucose reaches the peak concentration within 40 minutes and the intravenous infusions display 100% bioavailability.
    Glucose can be renally excreted.
    The mean volume of distribution after intravenous infusion is 10.6L.
    The mean metabolic clearance rate of glucose (MCR) for the 10 subjects studied at the higher insulin level was 2.27 ± 0.37 ml/kg/min at euglycemia and fell to 1.51±0.21 ml/kg/ at hyperglycemia. The mean MCR for the six subjects studied at the lower insulin level was 1.91 ± 0.31 ml/kg/min at euglycemia.

    Metabolism Metabolites

    Glucose can undergo aerobic oxidation in conjunction with the synthesis of energy molecules. Glycolysis is the initial stage of glucose metabolism where one glucose molecule is degraded into two molecules of pyruvate via substrate-level phosphorylation. These products are transported to the mitochondria where they are further oxidized into oxygen and carbon dioxide.

    Wikipedia

    Glucose

    Biological Half Life

    The approximate half-life is 14.3 minutes following intravenous infusion. Gut glucose half-life was markedly higher in females (79 ± 2 min) than in males (65 ± 3 min, P < 0.0001) and negatively related to body height (r = -0.481; P < 0.0001).

    Use Classification

    THICKENER; -> JECFA Functional Classes

    General Manufacturing Information

    .beta.-D-Glucopyranose: INACTIVE
    Zymosans: INACTIVE

    Dates

    Modify: 2023-07-22
    Lairson et al. Using Substrate Engineering to Harness Enzymatic Promiscuity and Expand Biological Catalysis Nature Chemical Biology, doi: 10.1038/nchembio828, published online 22 October 2006 http://www.nature.com/naturechemicalbiology
    Bettendorff et al. Discovery of a natural thiamine adenine nucleotide Nature Chemical Biology, doi: 10.1038/nchembio867, published online 4 March 2007 http://www.nature.com/naturechemicalbiology
    Naylor et al. Identification of a chemical probe for NAADP by virtual screening Nature Chemical Biology, doi: 10.1038/nchembio.150, published online 22 February 2009 http://www.nature.com/naturechemicalbiology
    Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology
    Mooibroek et al. A threading receptor for polysaccharides. Nature Chemistry, doi: 10.1038/nchem.2395, published online 23 November 2015 http://www.nature.com/nchem
    Tromans et al. A biomimetic receptor for glucose. Nature Chemistry, doi: 10.1038/s41557-018-0155-z, published online 12 November 2018

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